Methyl-4-bromothiazole-2-carboxylate
CAS No.: 1025468-06-7
Cat. No.: VC2815866
Molecular Formula: C5H4BrNO2S
Molecular Weight: 222.06 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1025468-06-7 |
---|---|
Molecular Formula | C5H4BrNO2S |
Molecular Weight | 222.06 g/mol |
IUPAC Name | methyl 4-bromo-1,3-thiazole-2-carboxylate |
Standard InChI | InChI=1S/C5H4BrNO2S/c1-9-5(8)4-7-3(6)2-10-4/h2H,1H3 |
Standard InChI Key | PVBDGICQWHWHGK-UHFFFAOYSA-N |
SMILES | COC(=O)C1=NC(=CS1)Br |
Canonical SMILES | COC(=O)C1=NC(=CS1)Br |
Introduction
Chemical Identity and Structure
Methyl-4-bromothiazole-2-carboxylate is characterized by a five-membered thiazole ring containing both nitrogen and sulfur atoms, with a bromine substituent at position 4 and a methyl carboxylate group at position 2. This structural arrangement provides distinct reactivity patterns and functional applications.
Table 1: Chemical Identity Parameters
Parameter | Information |
---|---|
IUPAC Name | Methyl 4-bromo-1,3-thiazole-2-carboxylate |
CAS Number | 1025468-06-7 |
Molecular Formula | C₅H₄BrNO₂S |
Molecular Weight | 222.06 g/mol |
InChI | InChI=1S/C5H4BrNO2S/c1-9-5(8)4-7-3(6)2-10-4/h2H,1H3 |
InChIKey | PVBDGICQWHWHGK-UHFFFAOYSA-N |
The compound's structure features a thiazole core with strategic functional groups that enable diverse chemical transformations, making it valuable in organic synthesis applications .
Physical and Chemical Properties
Understanding the physical and chemical properties of methyl-4-bromothiazole-2-carboxylate is essential for its appropriate handling, storage, and application in research settings.
Table 2: Physical and Chemical Characteristics
Property | Value |
---|---|
Physical State | Solid |
Color | White to yellow |
Boiling Point | 277°C at 760 mmHg |
LogP | 2.48 |
Recommended Storage | 2-8°C, refrigerated |
Solubility | Limited water solubility |
Stability | Store under inert atmosphere |
The compound exhibits a relatively high boiling point indicative of its thermal stability, while its LogP value of 2.48 suggests moderate lipophilicity that may contribute to biological membrane permeability in pharmaceutical applications . The recommended storage conditions at 2-8°C under inert atmosphere highlight its sensitivity to environmental factors .
Synthesis and Chemical Reactivity
Reactivity Profile
Methyl-4-bromothiazole-2-carboxylate exhibits chemical reactivity characteristic of brominated heterocycles and esters:
-
The bromine at position 4 serves as an excellent leaving group for nucleophilic substitution reactions.
-
The compound can participate in palladium-catalyzed cross-coupling reactions including Suzuki, Stille, and Negishi couplings.
-
The methyl carboxylate functionality allows for hydrolysis to form the corresponding carboxylic acid or transesterification to form different esters.
-
The thiazole ring provides sites for electrophilic or nucleophilic attack depending on reaction conditions.
These reactive properties make methyl-4-bromothiazole-2-carboxylate a versatile intermediate in the synthesis of more complex molecules with potential biological activity.
Applications in Scientific Research
Pharmaceutical Development
In medicinal chemistry and drug discovery, methyl-4-bromothiazole-2-carboxylate serves as an important intermediate in the synthesis of biologically active compounds. Thiazole-containing structures are prevalent in numerous pharmaceuticals due to their diverse therapeutic properties:
-
The bromine substituent provides a reactive site for modification through cross-coupling reactions, enabling the creation of diverse compound libraries.
-
The carboxylate moiety offers opportunities for conjugation with other bioactive molecules.
-
The thiazole core itself is associated with various pharmacological activities including anti-inflammatory, anti-cancer, and antimicrobial properties.
Agricultural Chemistry
In agricultural research, methyl-4-bromothiazole-2-carboxylate and related thiazole derivatives have significant applications:
-
As building blocks for the synthesis of herbicides that target specific plant metabolic pathways.
-
In the development of fungicides that can protect crops from pathogenic fungi.
-
As intermediates for creating plant growth regulators that can enhance agricultural productivity.
Material Science Applications
Beyond biological applications, methyl-4-bromothiazole-2-carboxylate is explored for its potential in material science:
-
The compound may contribute to the development of advanced polymers and coatings with enhanced durability and environmental resistance.
-
Its heterocyclic structure could provide unique electronic properties valuable in the creation of specialized materials for technological applications.
Biochemical Research
In biochemical studies, methyl-4-bromothiazole-2-carboxylate serves as a tool to investigate enzyme inhibition and metabolic pathways. The compound's molecular structure allows researchers to study various biological processes and potential disease mechanisms.
Parameter | Information |
---|---|
GHS Classification | Warning |
Hazard Statements | H302: Harmful if swallowed |
H315: Causes skin irritation | |
H319: Causes serious eye irritation | |
H335: May cause respiratory irritation | |
Hazard Categories | Acute Toxicity (Category 4) |
Skin Irritation (Category 2) | |
Eye Irritation (Category 2A) | |
STOT SE (Category 3) | |
Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray |
P280: Wear protective gloves/protective clothing/eye protection/face protection | |
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes |
When handling this compound, appropriate personal protective equipment including gloves, safety goggles, and lab coats should be used. Work should be conducted in a well-ventilated area or fume hood to minimize exposure to potential respiratory irritants .
Comparison with Related Compounds
Methyl-4-bromothiazole-2-carboxylate belongs to a family of brominated thiazole carboxylates. Comparing these related compounds provides insight into structure-activity relationships and potential applications.
Table 4: Comparative Analysis with Related Compounds
Compound | CAS Number | Molecular Weight | Key Structural Differences |
---|---|---|---|
Methyl-4-bromothiazole-2-carboxylate | 1025468-06-7 | 222.06 g/mol | Bromine at position 4, carboxylate at position 2 |
Methyl 2-bromothiazole-4-carboxylate | 170235-26-4 | 222.06 g/mol | Positional isomer with bromine at position 2, carboxylate at position 4 |
Ethyl 4-bromothiazole-2-carboxylate | 959755-96-5 | 236.09 g/mol | Ethyl ester instead of methyl ester |
2-Bromothiazole-4-carboxylic acid | 5198-88-9 | 208.03 g/mol | Free carboxylic acid instead of methyl ester |
The positional isomerism between methyl-4-bromothiazole-2-carboxylate and methyl 2-bromothiazole-4-carboxylate results in different electronic properties and reactivity patterns. This structural difference can translate to varied biological activities and synthetic utilities .
Current Research Trends
Recent research involving methyl-4-bromothiazole-2-carboxylate has focused on several key areas:
-
Exploration of novel synthetic methodologies to improve yield and purity.
-
Investigation of structure-activity relationships in pharmaceutical applications.
-
Development of new cross-coupling reactions to expand the compound's synthetic utility.
-
Computational studies to predict biological activities and interaction with potential targets.
These research directions highlight the ongoing importance of this compound in the scientific community and its potential for future applications in various fields .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume